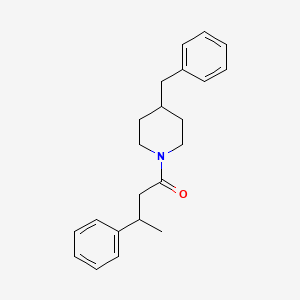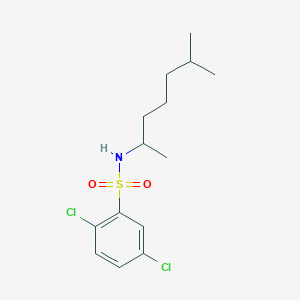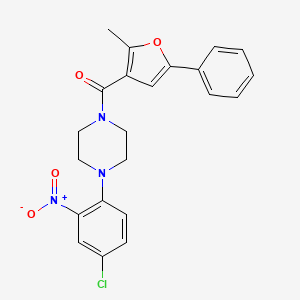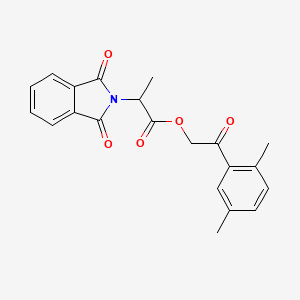
4-benzyl-1-(3-phenylbutanoyl)piperidine
Vue d'ensemble
Description
4-benzyl-1-(3-phenylbutanoyl)piperidine, also known as BPBP, is a chemical compound that belongs to the class of piperidine derivatives. It has been studied extensively in the field of medicinal chemistry because of its potential therapeutic applications. BPBP has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of 4-benzyl-1-(3-phenylbutanoyl)piperidine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. This compound has also been shown to modulate serotonin and norepinephrine levels, which may contribute to its antidepressant effects. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been found to reduce hyperactivity and improve cognitive function. Additionally, this compound has been shown to reduce inflammation and oxidative stress in various tissues. This compound has also been found to have a low toxicity profile, making it a potential candidate for further preclinical and clinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-benzyl-1-(3-phenylbutanoyl)piperidine in lab experiments is its high purity and stability. This compound has been synthesized to produce high yields and purity, which makes it a reliable compound for use in experiments. Additionally, this compound has been found to have a low toxicity profile, which makes it a safe compound to use in animal studies. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
For the study of 4-benzyl-1-(3-phenylbutanoyl)piperidine include further investigation of its therapeutic applications, understanding its mechanism of action, and developing new synthesis methods and modifications of its structure.
Applications De Recherche Scientifique
4-benzyl-1-(3-phenylbutanoyl)piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic and antidepressant effects in animal models. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been investigated for its potential use as a radioligand in imaging studies.
Propriétés
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-18(21-10-6-3-7-11-21)16-22(24)23-14-12-20(13-15-23)17-19-8-4-2-5-9-19/h2-11,18,20H,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEDWMYWUPHWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(benzyloxy)phenyl]-3-phenylbutanamide](/img/structure/B3980090.png)
![methyl N-[(2-nitrophenyl)sulfonyl]leucinate](/img/structure/B3980093.png)


![methyl N-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}methioninate](/img/structure/B3980108.png)
![2-methoxy-4-(methylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3980109.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3980124.png)
![1-[4-(2-cyclopenten-1-yl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3980139.png)
![5-[4-(ethylthio)phenyl]pyrimidin-2-amine](/img/structure/B3980154.png)
![N-cyclopropyl-5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3980163.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3980166.png)
![N-cyclohexyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3980167.png)
![2-(3,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B3980180.png)